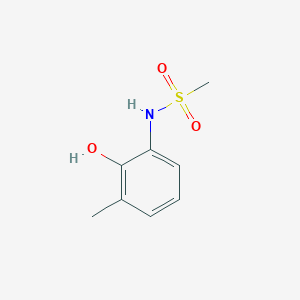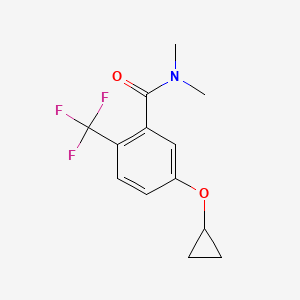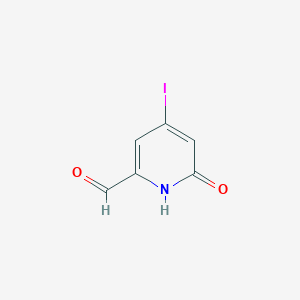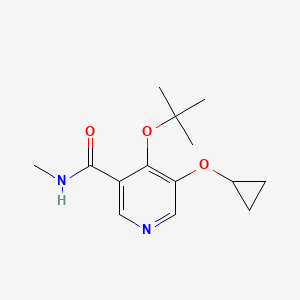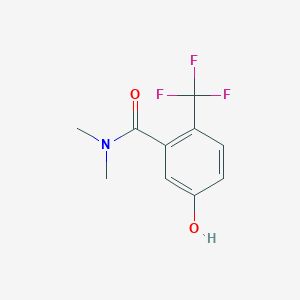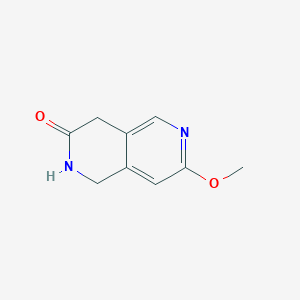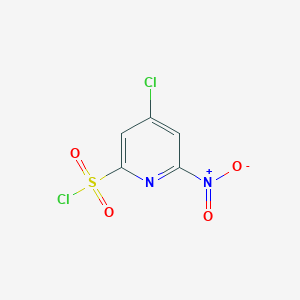
3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile: is an organic compound that features a five-membered heterocyclic ring system known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde derivatives with amidoximes in the presence of carbonyl diimidazoles (CDI) in toluene . Another method involves the use of nitrile oxides formed in situ from chlorinated benzaldoximes under basic conditions, which then undergo a [2+3]-cycloaddition with dipolarophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, oxadiazole derivatives have shown potential as anticancer, antiviral, and antibacterial agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: The compound’s stability and reactivity make it suitable for use in the development of high-energy materials and as a component in various industrial applications .
Wirkmechanismus
The mechanism of action of 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The oxadiazole ring system is known to interact with hydrogen bond acceptors and donors, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties and applications.
1,2,3-Oxadiazole: Less common but still of interest in certain chemical contexts
Uniqueness: 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its formyl and nitrile groups provide versatile sites for further chemical modifications, enhancing its utility in various applications .
Eigenschaften
Molekularformel |
C10H5N3O2 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
3-(5-formyl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-2-1-3-8(4-7)10-12-9(6-14)15-13-10/h1-4,6H |
InChI-Schlüssel |
OTVZLHHHSHCKRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NOC(=N2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


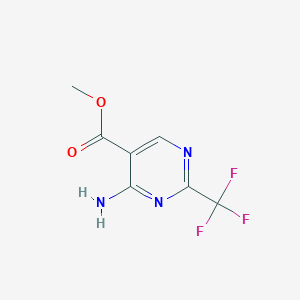



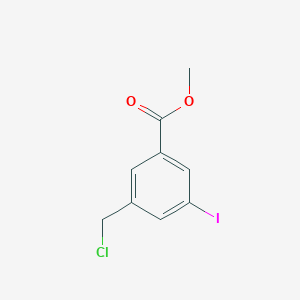
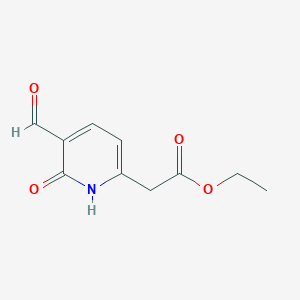
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
